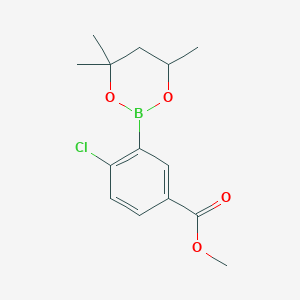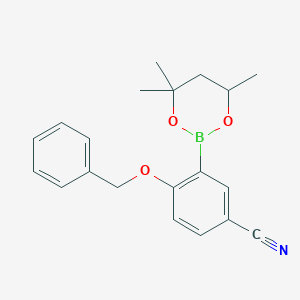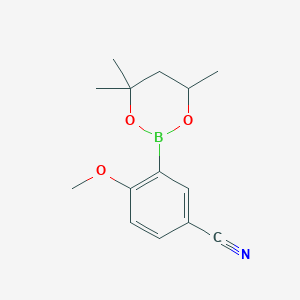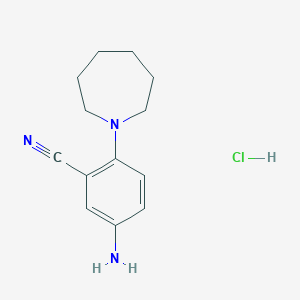
Methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate, or MCCTB, is a synthetic compound that has been used in scientific research for a variety of applications. It has been studied for its potential as a therapeutic agent, as a photochemical, and as a chemical reagent. MCCTB has a wide range of biochemical and physiological effects, and its versatility makes it an attractive option for laboratory experiments.
Aplicaciones Científicas De Investigación
MCCTB has been used in scientific research for a variety of applications. It has been studied as a potential therapeutic agent for treating cancer, as a photochemical for imaging and photodynamic therapy, and as a chemical reagent for organic synthesis reactions. It has been used to study the effects of oxidative stress and inflammation, as well as to examine the mechanisms of action of various drugs.
Mecanismo De Acción
The mechanism of action of MCCTB is not yet fully understood. It is thought to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It is also believed to affect the expression of certain genes, such as those involved in inflammation and oxidative stress.
Biochemical and Physiological Effects
MCCTB has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to inhibit the growth of cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activity of certain enzymes involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MCCTB has several advantages for laboratory experiments. It is relatively easy to synthesize, and it has a wide range of biochemical and physiological effects. Additionally, it can be used in a variety of applications, such as in imaging and photodynamic therapy. However, it is important to note that the mechanism of action of MCCTB is not yet fully understood, so its use in laboratory experiments should be done with caution.
Direcciones Futuras
There are several potential future directions for MCCTB. It could be used to study the effects of oxidative stress and inflammation in more detail, as well as to examine the mechanisms of action of various drugs. Additionally, it could be used to develop new therapeutic agents for the treatment of cancer and other diseases. Finally, it could be used to develop new photochemical and chemical reagents for use in organic synthesis reactions.
Métodos De Síntesis
MCCTB is synthesized by reacting 4-chlorobenzoic acid with 4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl in a two-step process. The first step involves the formation of a dioxaborinan-2-yl ester, which is then hydrolyzed in the second step to form MCCTB. The reaction is typically carried out in aqueous solution at a pH of 7.0 to 8.0 and a temperature of 25°C to 30°C.
Propiedades
IUPAC Name |
methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BClO4/c1-9-8-14(2,3)20-15(19-9)11-7-10(13(17)18-4)5-6-12(11)16/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTAEVXNRQRNNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(CC(O1)(C)C)C)C2=C(C=CC(=C2)C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloro-3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-YL)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














